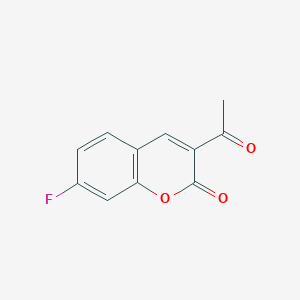

3-acetyl-7-fluoro-2H-chromen-2-one

Description

Structural Characterization of 3-Acetyl-7-Fluoro-2H-Chromen-2-One

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as This compound , with the CAS registry number 1318770-38-5 . Its molecular formula is C₁₁H₇FO₃ , and its molecular weight is 206.17 g/mol . The structure consists of a chromen-2-one (coumarin) scaffold substituted with an acetyl group at position 3 and a fluorine atom at position 7. The Smiles notation, O=C(O1)C(C(C)=O)=CC(C=C2)=C1C=C2F , confirms the connectivity of the acetyl group to the pyrone ring and the fluorine’s position on the aromatic system.

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1318770-38-5 | |

| Molecular Formula | C₁₁H₇FO₃ | |

| Molecular Weight | 206.17 g/mol | |

| Smiles Notation | O=C(O1)C(C(C)=O)=CC(C=C2)=C1C=C2F |

Molecular Geometry and Conformational Analysis

The chromen-2-one core adopts a planar geometry due to conjugation between the pyrone ring and the adjacent benzene ring. The acetyl group at position 3 is oriented perpendicular to the aromatic system, while the fluorine substituent at position 7 introduces slight steric and electronic effects. Computational studies on analogous coumarins suggest that the electron-withdrawing fluorine atom enhances π-electron delocalization, stabilizing the aromatic system.

Key Geometric Features :

- Pyran-2-one ring : Conjugated carbonyl and ether groups enforce planarity.

- Acetyl group : Positioned at C3, contributing to steric bulk and electron-withdrawing effects.

- Fluorine substituent : At C7, influencing electronic density and intermolecular interactions.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is limited, insights can be drawn from structurally related coumarins:

- ¹H NMR :

- Aromatic protons : Split into multiplets (δ 6.5–7.8 ppm) due to coupling with adjacent protons and fluorine.

- Acetyl methyl : Singlet at δ ~2.5 ppm.

- ¹³C NMR :

Fourier-Transform Infrared (FT-IR)

- C=O stretch : Strong absorption near 1700–1750 cm⁻¹ (pyrone carbonyl).

- C–F stretch : Medium band at 1250–1300 cm⁻¹ (C–F bond).

- Aromatic C–H stretching : Peaks at 3000–3100 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption in the 250–350 nm range, characteristic of coumarins. The fluorine substituent at C7 may induce a bathochromic shift (red shift) compared to non-fluorinated analogs, enhancing conjugation.

X-ray Crystallographic Studies

No X-ray crystallographic data is publicly available for this compound. However, studies on related coumarins (e.g., 3-acetyl-7-methoxy-2H-chromen-2-one) reveal:

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) studies on fluorinated coumarins predict:

- HOMO-LUMO gap : ~4–5 eV, influenced by fluorine’s electron-withdrawing nature.

- Electron density distribution : Enhanced delocalization in the pyrone ring due to fluorine’s inductive effects.

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -8.2–-8.5 | |

| LUMO Energy | -0.5–-0.8 | |

| HOMO-LUMO Gap | 4.1–4.7 |

Properties

IUPAC Name |

3-acetyl-7-fluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPARQZOFDGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route: Condensation Reaction

The primary method for synthesizing 3-acetyl-7-fluoro-2H-chromen-2-one involves a base-catalyzed condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and ethyl 3-oxobutanoate.

-

- 4-fluoro-2-hydroxybenzaldehyde

- Ethyl 3-oxobutanoate

Catalyst/Base: Piperidine or similar organic base

-

- Typically performed at room temperature

- Reaction time approximately 10 minutes

- Formation of a precipitate indicating product formation

-

- Precipitate collected by vacuum filtration

- Product purified by recrystallization or other standard methods

This method leverages the Knoevenagel condensation mechanism, where the aldehyde group of 4-fluoro-2-hydroxybenzaldehyde condenses with the active methylene group of ethyl 3-oxobutanoate, facilitated by the base catalyst, to form the coumarin ring system with the desired acetyl and fluorine substitutions.

Industrial Scale Synthesis

On an industrial scale, the synthesis maintains the same fundamental reaction but incorporates process optimization techniques to improve yield and efficiency:

Continuous Flow Reactors: Used to allow better control over reaction parameters and scalability.

Automated Systems: For precise addition of reactants and catalysts, improving reproducibility.

-

- Use of environmentally benign solvents

- Minimizing hazardous waste

- Employing recyclable catalysts

These improvements aim to reduce environmental impact and production costs while maintaining high purity and yield of the compound.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | Room temperature (~25°C) | Mild conditions prevent side reactions |

| Reaction Time | ~10 minutes | Rapid reaction kinetics observed |

| Catalyst/Base | Piperidine or similar organic base | Catalyzes condensation efficiently |

| Solvent | Often ethanol or similar alcohols | Solvent choice affects solubility |

| Product Isolation | Vacuum filtration of precipitate | Simple and effective |

| Purification | Recrystallization from suitable solvent | Enhances purity |

Chemical Transformations and Derivatization

Following synthesis, this compound can undergo further chemical modifications:

Oxidation: Conversion of the acetyl group to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the acetyl group to alcohols using sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom at the 7-position can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

These transformations allow the generation of a variety of derivatives for further biological or chemical studies.

Related Synthetic Example: Halogenated Analogues

A related compound, 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one, has been synthesized by bromination of 3-acetyl-6-fluoro-2H-chromen-2-one under controlled conditions:

-

- Bromine added to a solution of 3-acetyl-6-fluoro-2H-chromen-2-one in chloroform

- Mixture heated gently for 15 minutes

- Product crystallized from glacial acetic acid

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Notes |

|---|---|---|---|

| Base-catalyzed condensation | 4-fluoro-2-hydroxybenzaldehyde + ethyl 3-oxobutanoate | Room temp, piperidine catalyst, ~10 min | Primary synthetic route, high yield |

| Industrial scale synthesis | Same as lab scale | Continuous flow, green solvents | Scalable, environmentally optimized |

| Halogenation of acetyl group | 3-acetyl-6-fluoro-2H-chromen-2-one + Br2 | Chloroform, mild heating, 15 min | Derivatization example |

Research Findings and Analytical Data

The synthesized this compound exhibits stability under standard laboratory conditions, facilitating its use in further chemical and biological assays.

Crystallographic studies of related compounds confirm the planar structure of the chromen-2-one ring and the positioning of substituents, which is critical for its chemical reactivity and biological activity.

The presence of the fluorine atom enhances the compound’s chemical stability and influences its electronic properties, which is advantageous for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-7-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-acetyl-7-fluoro-2H-chromen-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of fluorescent dyes, optical brighteners, and other industrial applications

Mechanism of Action

The mechanism of action of 3-acetyl-7-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the fluorine atom enhances its binding affinity to certain biological targets, making it a potent compound for various applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and molecular weights between 3-acetyl-7-fluoro-2H-chromen-2-one and selected analogs:

*Calculated based on molecular formula (C₁₂H₁₀FO₃).

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom at position 7 (electron-withdrawing) in the target compound may enhance electrophilic reactivity compared to hydroxyl (-OH) or methyl (-Me) groups in analogs .

- Molecular Weight : Fluorine’s low atomic mass results in a lower molecular weight (206.17 g/mol) compared to phenyl- or prenyl-substituted derivatives (e.g., 238–322 g/mol) .

- Synthetic Routes : The synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one involves phenylacetyl chloride and 2,4-dihydroxybenzaldehyde under reflux with K₂CO₃ , whereas fluorinated analogs may require specialized fluorination steps.

Spectroscopic and Crystallographic Insights

- Spectroscopy : The target compound’s structure can be validated using NMR and IR, similar to 7-hydroxy-3-phenyl-2H-chromen-2-one, which exhibits characteristic peaks at IR 1676 cm⁻¹ (C=O stretch) and ¹H-NMR signals for aromatic protons . Fluorine’s presence may downfield-shift adjacent proton signals.

- Crystallography : Programs like SHELXL are critical for refining crystal structures, particularly for validating hydrogen-bonding patterns and intermolecular interactions . For example, Etter’s graph-set analysis can decode hydrogen-bond networks in coumarin derivatives .

Purity and Practical Considerations

- The target compound is available at 98% purity , whereas analogs like 2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid are listed at 95% purity . Higher purity may reduce byproducts in synthetic applications.

Biological Activity

3-Acetyl-7-fluoro-2H-chromen-2-one is a coumarin derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. Its molecular formula is C11H9F O3, and it features a fluorine atom at the 7-position of the chromenone ring, which enhances its lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and cancer progression.

- Receptor Interaction : It can modulate receptor signaling pathways, influencing cellular responses related to growth and apoptosis.

- DNA Interaction : The compound may interact with DNA, potentially leading to alterations in gene expression and cellular metabolism.

Biochemical Pathways Affected

Research indicates that this compound influences several biochemical pathways:

- Inflammatory Pathways : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins.

- Cell Proliferation : The compound affects cell cycle regulation through modulation of kinase activity.

- Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress within cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. In a study assessing its antibacterial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 µM |

| Escherichia coli | 31.25 µM |

| Candida albicans | 62.5 µM |

These results indicate its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study reported that it induces apoptosis in human cancer cell lines through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings suggest that this compound could be further developed as an anticancer therapeutic .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively reduces inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

Case Studies

- Case Study on Anticancer Effects : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers .

- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that patients treated with formulations containing this compound experienced faster recovery from bacterial infections than those receiving standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption following oral administration, with hepatic metabolism leading to active metabolites that contribute to its biological effects. Its lipophilic nature allows for effective tissue distribution .

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-7-fluoro-2H-chromen-2-one?

- Methodological Answer : The synthesis of fluorinated coumarins like this compound typically involves cyclization or functionalization of precursor molecules. For example:

- FeCl₃-catalyzed one-pot reactions : Aromatic phenols react with activated alkynes (e.g., ethyl phenylpropiolate) in tetrahydrofuran (THF) under FeCl₃ catalysis to form coumarin derivatives. This method is efficient for introducing acetyl and fluoro substituents .

- Chalcone oxidative cyclization : Fluorinated chalcones can undergo cyclization using thallium(III) nitrate (TTN) in alcoholic solvents, yielding fluorocoumarins. Substituent electronic effects dictate product selectivity (e.g., electron-donating groups favor isoflavone formation) .

- Post-synthetic modifications : Acetylation or fluorination of pre-formed coumarin cores (e.g., 7-hydroxy-2H-chromen-2-one derivatives) using agents like acetyl chloride or Selectfluor™ .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl in ¹³C) and fluorine (¹⁹F NMR δ ~-110 to -120 ppm for aromatic F) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and acetyl C-O bonds (~1250 cm⁻¹) .

- UV/Vis : Conjugation in the coumarin core absorbs at ~300–350 nm; substituents like acetyl shift λmax.

Q. What crystallographic parameters are critical for resolving the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires:

- Unit cell parameters (e.g., a monoclinic system with space group C2/c, as seen in related fluorocoumarins):

| Parameter | Value |

|---|---|

| a (Å) | 26.005 (19) |

| b (Å) | 13.169 (4) |

| c (Å) | 13.297 (8) |

| α (°) | 98.02 (6) |

- Refinement tools : SHELXL for high-resolution refinement, with validation using R-factors (<5% for high-quality data) and data-to-parameter ratios (>10:1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electronegativity and acetyl’s electron-withdrawing effects direct substitutions to specific positions (e.g., C-6 or C-8) .

- Molecular docking : Predict binding interactions in biological studies (e.g., enzyme inhibition) by modeling coumarin derivatives in active sites .

Q. What strategies resolve contradictions in crystallographic data for fluorinated coumarins?

- Methodological Answer :

- Validation software : Use PLATON or CCDC tools to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, SHELXL refinement of a related fluorocoumarin achieved R1 = 0.069 with 293 K data .

- Twinned crystals : Apply twin-law matrices in SHELXL to deconvolute overlapping reflections .

Q. How to design experiments to study hydrogen-bonding patterns in this compound crystals?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., Etter’s notation: D(donor)-A(acceptor) patterns) to identify supramolecular motifs. For example, C=O···H–O bonds often form chains (C(4) motifs) in coumarins .

- Temperature-dependent studies : Vary crystallization conditions (solvent, temperature) to isolate polymorphs and compare packing efficiencies .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for biological applications?

- Methodological Answer :

- Bioisosteric replacement : Substitute fluorine with other halogens (Cl, Br) to modulate lipophilicity and binding affinity. For example, 6-chloro-7-hydroxy coumarins show enhanced cytotoxicity .

- Pharmacophore mapping : Use X-ray/NMR data to align acetyl and fluorine moieties with target binding pockets. SAR studies on analogous compounds reveal that electron-withdrawing groups enhance antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.